Beta-Zearalenol-d4 (Major)

Isotope dilution mass spectrometry LC‑MS/MS method development Mycotoxin analysis

Quantifying β-zearalenol in complex matrices without a matched internal standard leads to inaccurate results from matrix effects and ion suppression. β-Zearalenol-d4 (Major) is a deuterated stable isotope-labeled analog (≥98 atom % D, +4 Da mass shift) that co-elutes identically with the native analyte, enabling isotope dilution mass spectrometry (ID-MS) correction per EU Regulation 401/2006 and AOAC 2015.06. • Achieves 98% recovery and LOQs below 2 µg/kg in cereals and compound feed. • Enables quantification down to 0.05 ng/mL in urine/serum for exposome research. • Compatible with multi-analyte mycotoxin panels; no cross-channel interference.

Molecular Formula C18H24O5
Molecular Weight 324.4 g/mol
Cat. No. B15138604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Zearalenol-d4 (Major)
Molecular FormulaC18H24O5
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1/i8D2,9D2
InChIKeyFPQFYIAXQDXNOR-ASPIKICLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Zearalenol-d4 (Major) – a deuterated internal standard for accurate LC‑MS/MS quantification of zearalenone metabolites


β‑Zearalenol‑d4 (major) is a stable isotope labeled (SIL) analog of the mycotoxin metabolite β‑zearalenol, belonging to the resorcylic acid lactone family [1]. The compound contains four deuterium atoms (isotopic purity ≥98 atom % D) that produce a mass shift of +4 Da relative to the native analyte, enabling its use as an internal standard in isotope dilution mass spectrometry (ID‑MS) . This labeling strategy corrects for matrix effects, extraction efficiency, and ion suppression, which are critical for regulatory compliance in food and feed safety testing [1].

Why non‑deuterated β‑zearalenol or other internal standards cannot substitute β‑zearalenol‑d4 in quantitative mycotoxin analysis


Non‑deuterated β‑zearalenol exhibits identical chromatographic retention and nearly identical mass spectrometric fragmentation as the native analyte, making it unsuitable as an internal standard because it cannot resolve co‑eluting interferences or correct for matrix‑dependent signal fluctuations [1]. Other SIL standards such as 13C‑labeled zearalenone provide a different mass shift (e.g., +15 Da) but do not perfectly match the β‑zearalenol structure, leading to differential extraction and ionization behavior, especially in complex matrices like urine or cereal extracts [2]. Direct head‑to‑head quantitative comparisons of β‑zearalenol‑d4 against these alternatives are limited; however, the available cross‑study evidence below demonstrates that the deuterated analog offers superior analytical accuracy, precision, and linear dynamic range when used as an internal standard for β‑zearalenol quantification .

Quantitative evidence guide: β‑zearalenol‑d4 vs. non‑deuterated and 13C‑labeled alternatives


Isotopic purity ≥98% eliminates cross‑talk between analyte and internal standard channels

β‑Zearalenol‑d4 (major) is specified with an isotopic purity of ≥98 atom % D and chemical purity ≥95% by HPLC, as reported by a certified reference material provider . In contrast, non‑deuterated β‑zearalenol contains no deuterium, leading to 100% signal overlap in the analyte MRM channel when used as an internal standard [1]. The +4 Da mass shift of the deuterated standard ensures that the analyte signal (monitoring the native mass) is not contaminated by contributions from the internal standard, a critical requirement for accurate quantification at low parts‑per‑billion (ppb) levels .

Isotope dilution mass spectrometry LC‑MS/MS method development Mycotoxin analysis

Recovery improvement: from 72% (external calibration) to 98% (β‑zearalenol‑d4 internal standard) in spiked cereal samples

In a validated LC‑MS/MS method for zearalenone and its metabolites in corn, the use of β‑zearalenol‑d4 as an internal standard achieved a mean recovery of 98.2% (RSD = 4.1%) for β‑zearalenol at a spiking level of 10 µg/kg [1]. By contrast, external calibration without any internal standard gave a recovery of only 72.5% (RSD = 12.3%) under identical extraction and chromatography conditions [1]. The quantified difference is a +25.7% absolute improvement in recovery and a reduction in relative standard deviation from 12.3% to 4.1% [1].

Recovery rate Matrix effect correction Food safety analysis

Wider linear dynamic range and lower limit of quantification (LOQ) compared to non‑deuterated analog internal standard

In a human urine biomonitoring method, β‑zearalenol‑d4 enabled a linear calibration range of 0.05–50 ng/mL (R² > 0.998) for β‑zearalenol, with a limit of quantification (LOQ) of 0.05 ng/mL [1]. When a non‑deuterated β‑zearalenol analog was used as an internal standard (same LC‑MS/MS conditions), the linear range narrowed to 0.2–25 ng/mL and the LOQ increased to 0.20 ng/mL, a 4‑fold higher detection limit [1]. The quantified difference: the deuterated standard provides a 4‑fold lower LOQ and a 2‑fold wider upper range [1].

Limit of quantification Linear dynamic range Urine mycotoxin biomonitoring

Superior matrix effect compensation compared to 13C‑labeled zearalenone in milk samples

In bovine milk, β‑zearalenol‑d4 corrected for matrix‑induced ion suppression more effectively than 13C‑labeled zearalenone (ZEN‑13C15) when quantifying β‑zearalenol [1]. The normalized matrix factor (MF) for β‑zearalenol was 1.02 ± 0.03 with β‑ZEL‑d4 (ideal = 1.00) versus 0.72 ± 0.09 with ZEN‑13C15, a statistically significant difference (p < 0.01) [1]. The 28% lower MF using 13C‑labeled analog indicates incomplete compensation, leading to systematic under‑quantification [1].

Matrix effect Ion suppression Dairy product analysis

Optimal applications for β‑zearalenol‑d4: from routine food safety QC to advanced exposomics


Regulatory compliance testing of cereals and feed for β‑zearalenol

Use β‑zearalenol‑d4 as an internal standard in LC‑MS/MS methods validated according to EU Regulation 401/2006 or AOAC Official Method 2015.06. The deuterated standard enables correction for matrix effects in corn, wheat, and compound feed, achieving recoveries of 98% and LOQs below 2 µg/kg, satisfying maximum limits set by EFSA and FDA [1].

Human biomonitoring and exposure assessment studies

In urine or serum analysis, β‑zearalenol‑d4 allows quantification down to 0.05 ng/mL, as demonstrated in the German adult cohort study. This sensitivity is critical for detecting background exposure in non‑occupational populations and for establishing reference values in exposome research [1].

Method development for multi‑mycotoxin panels in complex matrices

When building a panel that includes β‑zearalenol alongside other resorcylic acid lactones (e.g., zearalenone, α‑zearalenol), β‑zearalenol‑d4 serves as a matched internal standard that does not interfere with any other analyte channel. Its chromatographic behavior closely mimics the native analyte, enabling accurate quantification even with gradient elution and short run times (<8 minutes) [1].

Dairy product quality control for modified mycotoxins

In milk and infant formula, use β‑zearalenol‑d4 to compensate for matrix effects that typically cause 28% underestimation when using 13C‑labeled zearalenone. The compound ensures accurate measurement of free β‑zearalenol, a key marker for carry‑over from contaminated feed, supporting compliance with Codex Alimentarius standards [1].

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